7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that features a unique adamantane moiety. Adamantane derivatives are known for their stability and diverse applications in medicinal chemistry, nanomaterials, and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps. One common approach is the selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde . The reaction conditions often require the use of strong reducing agents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for adamantane derivatives, including this compound, often involve catalytic processes. These methods leverage the high reactivity of adamantane derivatives to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents like iodine and reducing agents such as hydrobromic acid . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative dehydrogenation can produce dehydroadamantane derivatives, while reductive amination can yield substituted adamantanes .
Scientific Research Applications
7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has diverse applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, adamantane derivatives are explored for their potential as drug delivery systems and surface recognition agents . The compound’s unique structure also makes it valuable in the development of nanomaterials and catalysts .
Mechanism of Action
The mechanism of action of 7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to interact effectively with lipid membranes and other hydrophobic environments . This interaction can modulate various biological processes, making the compound useful in medicinal applications.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other adamantane derivatives such as 1-aminoadamantane and 1,3-dehydroadamantane . These compounds share the adamantane core structure but differ in their functional groups and overall reactivity.
Uniqueness: What sets 7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE apart is its combination of the adamantane moiety with a purine-based structure. This unique combination enhances its stability and reactivity, making it particularly valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C23H31N5O4 |
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Molecular Weight |
441.5g/mol |
IUPAC Name |
7-[2-(1-adamantyl)-2-oxoethyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione |
InChI |
InChI=1S/C23H31N5O4/c1-25-19-18(20(30)26(2)22(25)31)28(21(24-19)27-3-5-32-6-4-27)13-17(29)23-10-14-7-15(11-23)9-16(8-14)12-23/h14-16H,3-13H2,1-2H3 |
InChI Key |
BEYFYVKTSHNZIL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC(=O)C45CC6CC(C4)CC(C6)C5 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC(=O)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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